
LPA2 antagonist 1
Descripción general
Descripción
LPA2 antagonist 1 is a compound that inhibits the activity of the type 2 lysophosphatidic acid receptor. Lysophosphatidic acid is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. The type 2 lysophosphatidic acid receptor is one of the six known lysophosphatidic acid receptors and plays a significant role in pathological conditions such as cancer, fibrosis, and inflammation .
Métodos De Preparación
The synthesis of LPA2 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
LPA2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of LPA2 antagonist 1 span multiple fields:
- Chemistry : It serves as a tool compound for studying lysophosphatidic acid receptors' roles in various chemical reactions and pathways.
- Biology : The compound is employed to elucidate the biological functions of lysophosphatidic acid receptors, particularly their involvement in cell proliferation, migration, and survival.
- Medicine : Ongoing investigations focus on its therapeutic potential for treating diseases such as cancer and fibrosis by inhibiting LPA2 activity.
- Industry : The compound is utilized in developing new drugs targeting lysophosphatidic acid receptors .
Case Studies and Research Findings
- Spinal Cord Injury (SCI) Model :
- Asthma Research :
-
Cancer Cell Proliferation :
- Research has shown that this compound inhibits hepatocyte growth factor-induced phosphorylation of extracellular signal-regulated kinase (ERK), a critical pathway in cancer cell proliferation. This suggests its utility as a therapeutic agent in colon cancer treatment .
Mecanismo De Acción
LPA2 antagonist 1 exerts its effects by binding to the type 2 lysophosphatidic acid receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligand, lysophosphatidic acid, thereby blocking the downstream signaling pathways involved in cellular processes such as proliferation, migration, and survival. The molecular targets and pathways involved include G protein-coupled receptor signaling, phosphoinositide 3-kinase activation, and mitogen-activated protein kinase pathways .
Comparación Con Compuestos Similares
LPA2 antagonist 1 is unique in its high selectivity and potency for the type 2 lysophosphatidic acid receptor compared to other similar compounds. Some similar compounds include:
H2L5186303: Another LPA2 antagonist with similar therapeutic potential but different chemical structure and properties.
GRI977143: An LPA2 agonist that activates the receptor, contrasting with the antagonistic action of this compound.
UCM-14216: A potent and selective LPA2 receptor antagonist with high efficacy in preclinical models.
This compound stands out due to its specific binding affinity and effectiveness in inhibiting the type 2 lysophosphatidic acid receptor, making it a valuable compound for research and therapeutic applications .
Actividad Biológica
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various physiological and pathological processes through its interaction with specific receptors, particularly the lysophosphatidic acid receptor 2 (LPA2). The development of selective LPA2 antagonists, such as LPA2 antagonist 1, has garnered significant attention for their potential therapeutic applications, especially in conditions like spinal cord injury (SCI) and allergic inflammation.
Overview of this compound
This compound, also known as compound UCM-14216, has been characterized as one of the most potent and selective antagonists for the LPA2 receptor. Its pharmacological profile includes:
- IC50 Value : 1.9 μM
- KD Value : 1.3 nM
- Selectivity : Demonstrates over ten-fold selectivity against other LPA receptor subtypes (LPA1 and LPA3-6) .
The mechanism by which this compound exerts its effects involves the inhibition of calcium mobilization induced by LPA in cells expressing the LPA2 receptor. In functional assays, this compound consistently reduced LPA-mediated calcium responses, confirming its antagonistic properties without exhibiting agonist activity .
Spinal Cord Injury Model
In a study investigating the efficacy of this compound in a mouse model of spinal cord injury, it was found that:
- Motor Recovery : Treatment with UCM-14216 significantly improved motor recovery in SCI models.
- Mechanism : The improvements were attributed to the blockade of deleterious effects mediated by LPA2 activation during SCI .
Allergic Inflammation Model
Another study focused on the role of LPA in allergic airway inflammation demonstrated that:
- Airway Hyperresponsiveness (AHR) : The administration of this compound led to a decrease in AHR and reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF).
- Cytokine Production : The antagonist suppressed IL-13 production and other inflammatory mediators such as IL-33 and CCL2 in lung tissues .
Comparative Efficacy
A comparative analysis of various LPA2 antagonists revealed that:
Compound | IC50 (μM) | Selectivity | Emax (%) |
---|---|---|---|
UCM-14216 (this compound) | 1.9 | High | 90 |
H2L5186303 | 8.9 | Moderate | N/A |
Ki16425 | 0.017 | Low | N/A |
This table illustrates that UCM-14216 not only possesses a lower IC50 value than other antagonists but also achieves a higher maximum blockade effect, reinforcing its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMVDTWIHULJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.